molecular formula C21H28N2O4 B7752604 N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752604
M. Wt: 372.5 g/mol
InChI Key: NAAKGKDJRBGLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a morpholine moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Attachment of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with the carboxamide group and introducing the hydroxy and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
  • N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Uniqueness

N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to the presence of the morpholine moiety, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that contain different nitrogen-containing heterocycles.

Properties

IUPAC Name

N-cyclohexyl-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-14-19(21(25)22-15-5-3-2-4-6-15)20-16(13-23-9-11-26-12-10-23)17(24)7-8-18(20)27-14/h7-8,15,24H,2-6,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAKGKDJRBGLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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